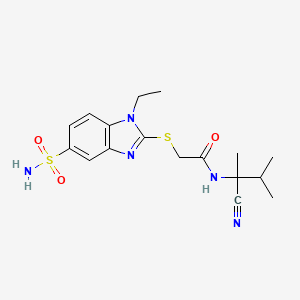

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide is a structurally complex molecule featuring a benzimidazole core substituted with a sulfamoyl group at position 5 and a thioacetamide side chain. The benzimidazole moiety is fused with a sulfamoyl group (SO₂NH₂), which is known to enhance pharmacological activity in therapeutic agents, particularly as enzyme inhibitors .

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S2/c1-5-22-14-7-6-12(27(19,24)25)8-13(14)20-16(22)26-9-15(23)21-17(4,10-18)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,21,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZDNYOPEGTKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfamoyl group and the cyano group. The final step usually involves the formation of the sulfanylacetamide linkage under specific reaction conditions such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the cyano group or the sulfamoyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

- Sulfamoyl vs. Sulfonamide Groups : The sulfamoyl group (SO₂NH₂) in the target compound differs from sulfonamide-based inhibitors like H-8 and H-9 (), which lack the amine substitution. Sulfamoyl groups are associated with higher binding affinity to enzymes like carbonic anhydrase due to their dual hydrogen-bonding capacity .

- Benzimidazole vs.

Pharmacological Profile

- Inhibitory Activity: The H-Series inhibitors () and NAT compounds () exhibit kinase or protease inhibition. The target compound’s sulfamoyl-benzimidazole core may similarly target ATP-binding pockets, though its cyano-tert-butyl side chain could reduce solubility compared to the hydroxy-phenyl group in NAT-2 .

- Metabolic Stability: The tertiary butyl group with a cyano substituent may confer resistance to oxidative metabolism, contrasting with the hydroxyl-containing N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which is more prone to phase II conjugation.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~450 | 3.2 | <0.1 (aqueous) |

| H-8 Hydrochloride | 349.3 | 1.8 | 1.5 |

| NAT-2 | 437.5 | 2.5 | 0.3 |

Research Findings and Implications

- Challenges: Low aqueous solubility (inferred from high LogP) may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery.

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Cyano group : Enhances reactivity and potential for nucleophilic interactions.

- Sulfanyl group : Known for its role in redox reactions and enzyme interactions.

- Benzimidazole moiety : Associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Research indicates that this compound exhibits significant inhibition of Tyk2 (tyrosine kinase 2), an enzyme involved in the signaling pathways of various cytokines. This inhibition is particularly relevant in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis, where Tyk2 plays a critical role in inflammatory responses .

1. Anti-inflammatory Effects

The compound has shown promise as a therapeutic agent for autoimmune diseases. In vitro studies indicate that it can effectively reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation. For instance, it has been noted to lower levels of IL-6 and TNF-alpha in activated immune cells .

2. Antimicrobial Properties

The presence of the benzimidazole structure suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapies.

3. Enzyme Modulation

Preliminary studies suggest that this compound may influence metabolic pathways by modulating key enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in glucocorticoid metabolism.

Case Study 1: Psoriasis Treatment

A clinical trial involving patients with moderate to severe psoriasis evaluated the efficacy of this compound. Results indicated a significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, highlighting its potential as a novel therapeutic option .

Case Study 2: Rheumatoid Arthritis

In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and damage. Histological analysis showed reduced synovial hyperplasia and inflammatory cell infiltration compared to control groups .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Benzimidazole | Anti-inflammatory |

| Compound B | Sulfanyl group | Antimicrobial |

| N-(2-Cyano...) | Cyano + Sulfanyl + Benzimidazole | Tyk2 Inhibition, Anti-inflammatory |

This table illustrates how the unique combination of functional groups in N-(2-cyano...) may confer distinct pharmacological properties compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.